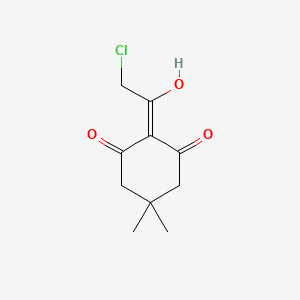
2-(2-Chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone group, a chloroacetyl group, and a hydroxyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-Cyclohexen-1-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the chloroacetyl and hydroxyl groups. The use of vanadium catalysts and hydrogen peroxide is common in the oxidation step .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- exerts its effects involves interactions with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the chloroacetyl group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the chloroacetyl and hydroxyl groups.
2-Cyclopenten-1-one: A structurally similar compound with a five-membered ring.
3-Methyl-2-cyclohexenone: A methyl-substituted analog.
Uniqueness
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is unique due to the presence of both chloroacetyl and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
99483-06-4 |
|---|---|
Molecular Formula |
C10H13ClO3 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(2-chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h14H,3-5H2,1-2H3 |
InChI Key |
OKDUSWQVYVZEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C(CCl)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
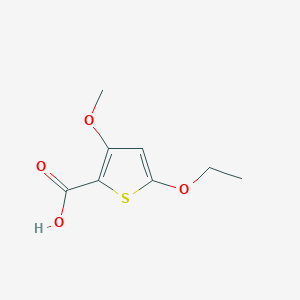
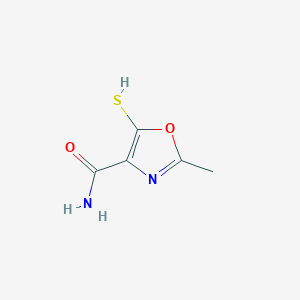
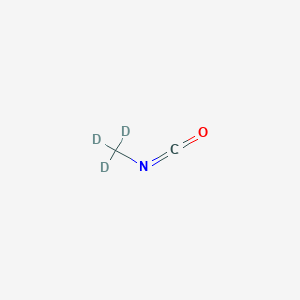
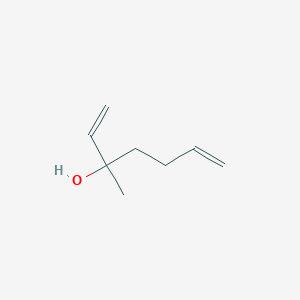
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)


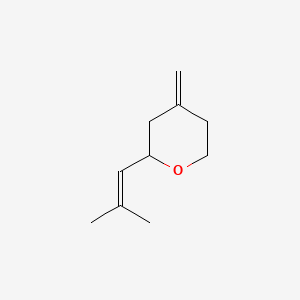

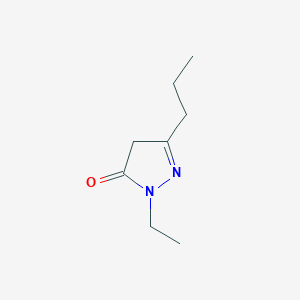
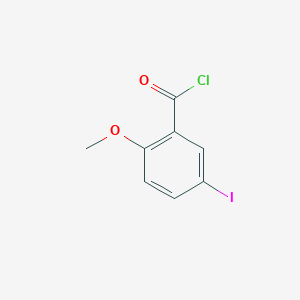
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
